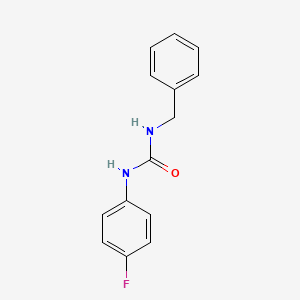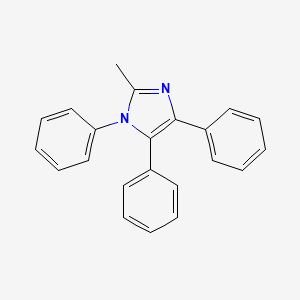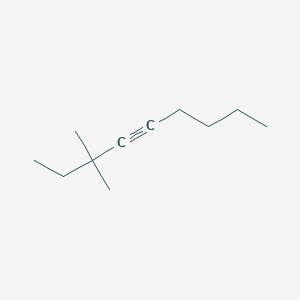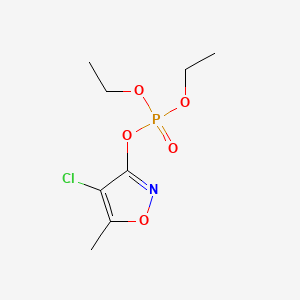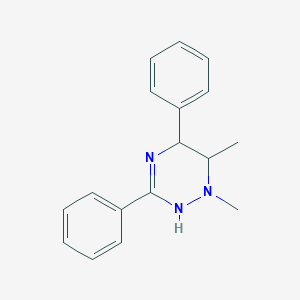
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine is a synthetic organic compound with the molecular formula C17H26ClNO and a molecular weight of 295.89 g/mol This compound is characterized by its phenethylamine backbone, which is substituted with a chlorine atom, a cyclopentyl group, and an ethoxy group
Vorbereitungsmethoden
The synthesis of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 5-chloro-2-ethoxyphenethylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide can replace the chlorine with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, although its exact mechanism of action and efficacy are still under investigation.
Wirkmechanismus
The mechanism of action of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be compared with other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-chloroamphetamine (DOC): Similar in structure but with different substituents, DOC is known for its psychoactive properties.
5-Chloro-2-methoxyphenethylamine: This compound lacks the cyclopentyl group and has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N,N-Dimethyl-2-ethoxyphenethylamine: This compound lacks the chlorine and cyclopentyl substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that are valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
35366-22-4 |
|---|---|
Molekularformel |
C17H26ClNO |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
2-(5-chloro-2-ethoxyphenyl)-2-cyclopentyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H26ClNO/c1-4-20-17-10-9-14(18)11-15(17)16(12-19(2)3)13-7-5-6-8-13/h9-11,13,16H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
XHDUEKCZURMCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)C(CN(C)C)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


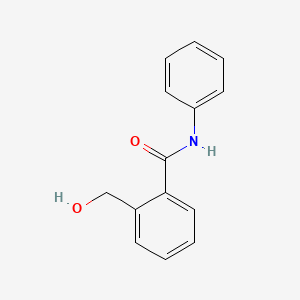

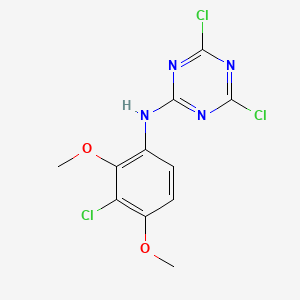

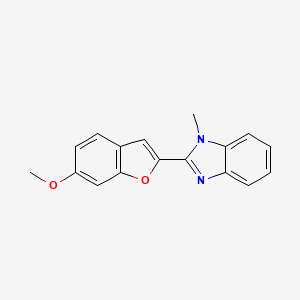
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
